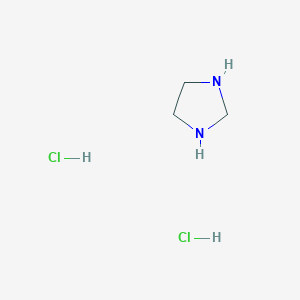

Imidazolidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazolidine dihydrochloride is a heterocyclic compound that belongs to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolidine dihydrochloride can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. This reaction typically involves heating the reactants in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the specific aldehyde and diamine used .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the mixing of 1,2-diamines and aldehydes in a reactor, followed by the addition of an acid catalyst. The reaction mixture is then heated to the desired temperature and maintained for a specific duration to ensure complete conversion. After the reaction, the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Imidazolidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolidinones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and amines are used under mild to moderate conditions.

Major Products Formed:

Oxidation: Imidazolidinones

Reduction: Corresponding amines

Substitution: Various substituted imidazolidines

Scientific Research Applications

Imidazolidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Imidazolidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and diabetes.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of imidazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

- Imidazoline

- Imidazolidinone

- Imidazole

- Imidazolone

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing imidazolidine dihydrochloride derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via cyclization reactions of primary amines with carbonyl compounds under acidic conditions. For example, 2-hydrazinyl-imidazolidine derivatives can be prepared by reacting hydrazine with cyclic ketones, followed by hydrochlorination . Key factors affecting yield include:

- pH control : Excess HCl ensures protonation of intermediates, stabilizing the dihydrochloride form.

- Temperature : Reactions often proceed optimally at 60–80°C to balance reaction rate and decomposition risks.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. How should this compound be stored to maintain stability, and what analytical techniques validate its integrity?

Stability requires:

- Storage : Anhydrous conditions (desiccators) at 2–8°C to prevent hydrolysis .

- Analytical validation :

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of HCl vapors .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting NMR or MS data often arise from:

- Tautomerism : Imidazolidine rings may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize tautomers for clearer spectra .

- Counterion effects : Chloride ions can broaden proton signals. Compare data with freebase forms or use ion-pairing agents in LC-MS .

Q. What experimental strategies optimize the formulation of this compound in sustained-release matrices?

A 3² factorial design (as used for trimetazidine dihydrochloride) can optimize polymer blends like HPMC and ethyl cellulose :

- Variables : Polymer concentration (X₁) and compression force (X₂).

- Responses : Drug release at 12h (Y₁) and tablet hardness (Y₂).

- Data analysis : ANOVA identifies significant factors; contour plots predict optimal conditions (e.g., 20% HPMC, 10 kN force) .

Q. How does this compound interact with enzymatic targets like LSD1, and what assays validate its inhibitory activity?

Bomedemstat dihydrochloride, an LSD1 inhibitor, increases H3K4/H3K9 methylation via demethylase inhibition :

- In vitro assays : Use ELISA to measure methylated histone levels in cell lysates.

- Cellular apoptosis : Flow cytometry (Annexin V/PI staining) confirms pro-apoptotic effects in cancer models .

Q. What computational methods predict the pharmacokinetic behavior of this compound derivatives?

- Molecular dynamics (MD) : Simulate solubility and membrane permeability using force fields like AMBER.

- ADMET prediction : Tools like SwissADME estimate bioavailability and CYP450 interactions based on logP and polar surface area .

Q. Methodological Considerations

Q. How do dihydrochloride vs. hydrochloride salt forms impact bioactivity and experimental design?

- Solubility : Dihydrochloride salts (2:1 HCl:base ratio) generally exhibit higher aqueous solubility than monohydrochlorides, improving bioavailability in in vivo studies .

- Counterion interference : Excess chloride in dihydrochlorides may affect ion-sensitive assays (e.g., chloride channels); include salt-free controls .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Properties

Molecular Formula |

C3H10Cl2N2 |

|---|---|

Molecular Weight |

145.03 g/mol |

IUPAC Name |

imidazolidine;dihydrochloride |

InChI |

InChI=1S/C3H8N2.2ClH/c1-2-5-3-4-1;;/h4-5H,1-3H2;2*1H |

InChI Key |

DBDWEKIVKGVZEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCN1.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.